molecular formula C6H7N2NaO2S B1254663 Sulfanilamide sodium CAS No. 10103-15-8

Sulfanilamide sodium

Cat. No.: B1254663
CAS No.: 10103-15-8
M. Wt: 194.19 g/mol
InChI Key: CGRKCGWEOIQFRD-UHFFFAOYSA-N
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Description

Sulfanilamide sodium is a sulfonamide antibacterial compound. It is an organic molecule consisting of an aniline derivatized with a sulfonamide group. This compound has been historically significant as one of the first antibiotics used to treat bacterial infections. It was widely used during World War II to reduce infection rates and contributed to a dramatic reduction in mortality rates compared to previous wars .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfanilamide sodium can be carried out through several steps starting from benzene. The process involves nitration of benzene to produce nitrobenzene, which is then reduced to aniline. Aniline undergoes sulfonation to form sulfanilic acid, which is then converted to sulfanilamide through the reaction with ammonium hydroxide .

Industrial Production Methods

In industrial settings, this compound is produced by adding n-acetylsulfanilyl chloride to ammonium hydroxide, resulting in p-acetamidobenzene sulfamide. This intermediate is then hydrolyzed under alkaline conditions using sodium hydroxide to obtain sodium sulfanilamide. The final product, sulfanilamide, is isolated by reacting sodium sulfanilamide with hydrochloric acid and concentrating the solution .

Chemical Reactions Analysis

Types of Reactions

Sulfanilamide sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfanilamide sodium has a wide range of scientific research applications:

Mechanism of Action

Sulfanilamide sodium functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This enzyme normally uses para-aminobenzoic acid (PABA) to synthesize folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Sulfanilamide sodium belongs to the sulfonamide class of antibiotics. Similar compounds include:

This compound is unique due to its historical significance and its role as a precursor to many other sulfonamide antibiotics.

Properties

IUPAC Name

sodium;(4-aminophenyl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N2O2S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H-,8,9,10);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRKCGWEOIQFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[NH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63-74-1 (Parent)
Record name Sulfanilamide sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00143688
Record name Sulfanilamide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10103-15-8
Record name Sulfanilamide sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfanilamide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, 4-amino-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.791
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFANILAMIDE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZB6W6B524
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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